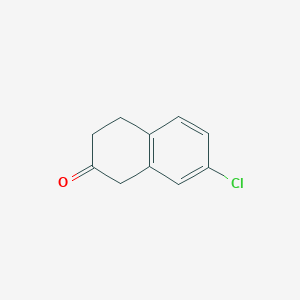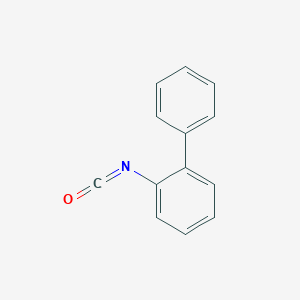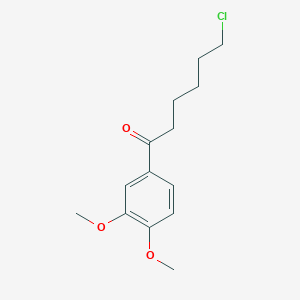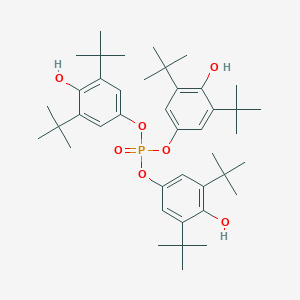
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4',4''-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4',4''-phosphate, commonly known as BHTBP, is a widely used antioxidant in the field of chemistry. It is a synthetic compound that is commonly used in many industrial applications, including the production of plastics, rubbers, and fuels. BHTBP is a compound that has been extensively studied due to its antioxidant properties and its potential applications in various fields.
Wirkmechanismus
The mechanism of action of BHTBP is based on its ability to act as a free radical scavenger. BHTBP reacts with free radicals and stabilizes them, preventing them from causing damage to other molecules. The antioxidant properties of BHTBP are due to its ability to donate hydrogen atoms to free radicals, which stabilizes them.
Biochemische Und Physiologische Effekte
BHTBP has been found to have some biochemical and physiological effects. It has been found to have a protective effect on liver cells and to reduce the levels of oxidative stress in the liver. BHTBP has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BHTBP has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. BHTBP is also relatively inexpensive and readily available. However, one limitation of BHTBP is that it is not soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on BHTBP. One area of research is the development of new synthetic methods for BHTBP that are more efficient and environmentally friendly. Another area of research is the study of BHTBP in the treatment of different diseases, such as cancer and neurodegenerative diseases. Additionally, the use of BHTBP in the development of new materials and coatings is an area of research with potential applications in various industries.
Conclusion:
In conclusion, BHTBP is a widely used antioxidant that has been extensively studied for its properties and potential applications. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. BHTBP has been found to have biochemical and physiological effects and has potential applications in various fields. Further research is needed to explore the full potential of BHTBP and its applications in different fields.
Synthesemethoden
The synthesis of BHTBP involves the reaction of 2,6-di-tert-butylphenol with phosphorus oxychloride. The reaction results in the formation of BHTBP, which is a white crystalline solid. The synthesis of BHTBP is a relatively simple process and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
BHTBP has been extensively studied for its antioxidant properties. It has been found to be an effective antioxidant in many different applications, including the protection of polymers and rubbers from degradation due to oxidation. BHTBP has also been found to be effective in the protection of oils and fuels from oxidation.
Eigenschaften
CAS-Nummer |
17709-43-2 |
|---|---|
Produktname |
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4',4''-phosphate |
Molekularformel |
C42H63O7P |
Molekulargewicht |
710.9 g/mol |
IUPAC-Name |
tris(3,5-ditert-butyl-4-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C42H63O7P/c1-37(2,3)28-19-25(20-29(34(28)43)38(4,5)6)47-50(46,48-26-21-30(39(7,8)9)35(44)31(22-26)40(10,11)12)49-27-23-32(41(13,14)15)36(45)33(24-27)42(16,17)18/h19-24,43-45H,1-18H3 |
InChI-Schlüssel |
HOQYYGLJPAIXDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Andere CAS-Nummern |
17709-43-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
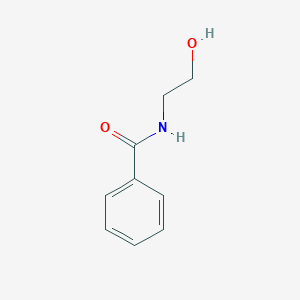
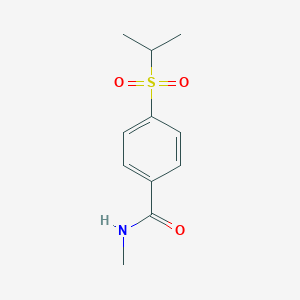
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
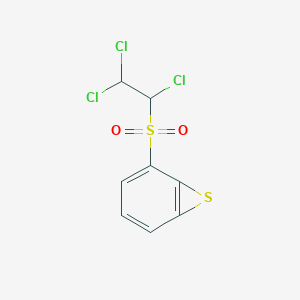
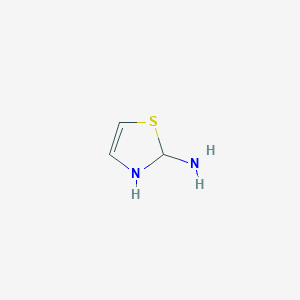
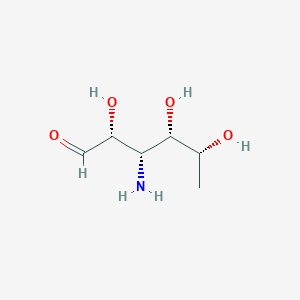
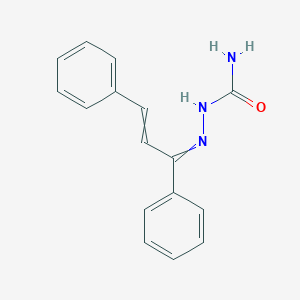
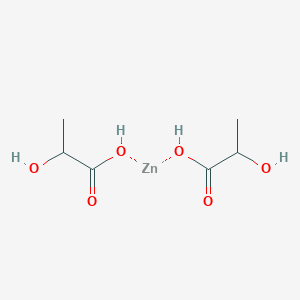
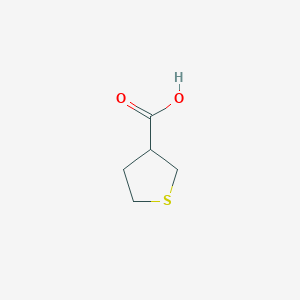
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
